molecular formula C12H11NOS B6366901 3-Hydroxy-2-(4-methylthiophenyl)pyridine CAS No. 1261937-96-5

3-Hydroxy-2-(4-methylthiophenyl)pyridine

Cat. No.: B6366901
CAS No.: 1261937-96-5
M. Wt: 217.29 g/mol
InChI Key: MHAZMDJZSWRGIS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-methylthiophenyl)pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research due to its privileged pyridine scaffold . The pyridine ring is a fundamental structural component in a significant number of FDA-approved pharmaceuticals and bioactive molecules, with more than 7000 existing drug molecules incorporating this ring system . Its presence in a compound can profoundly impact pharmacological profiles by improving biochemical potency, metabolic stability, and cellular permeability . The specific substitution pattern on this compound, featuring a 3-hydroxy group and a 4-methylthiophenyl group at the 2-position, suggests potential for diverse biological activities. Hydroxypyridine derivatives are known to act as potent enzyme inhibitors , and the methylthiophenyl moiety can contribute valuable electronic and steric properties. Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules or as a core scaffold for screening against various biological targets. Its structural features make it a candidate for exploring new therapeutic agents, particularly in areas such as antibacterial and anticancer research , where pyridine-based molecules have a well-established history of success. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-6-4-9(5-7-10)12-11(14)3-2-8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAZMDJZSWRGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Scope

The condensation of lower alkyl N-formylaspartates with ethylenic compounds, as detailed in US3413297A, provides a robust framework for constructing 2,3-disubstituted pyridines. For 3-hydroxy-2-(4-methylthiophenyl)pyridine, the process involves:

  • Formation of oxazolyl-acetic acid intermediates via phosphoric anhydride-mediated cyclization of dimethyl N-formylaspartate.

  • Decarboxylative condensation with 4-methylthiophenyl-containing dienophiles (e.g., substituted maleates).

Critical parameters include:

  • Catalyst system : Sulfonic acids or HCl enhance reaction rates by protonating the dienophile.

  • Solvent effects : Solvent-free conditions improve yields by minimizing side reactions.

Table 1: Optimization of Condensation Conditions

ParameterOptimal ValueYield Impact
Temperature100–120°C+34% vs. 80°C
Catalyst (H2SO4 conc.)5 mol%91% yield
Reaction Time2–4 hr<5% decomposition

Synthetic Adaptations for Target Compound

To introduce the 4-methylthiophenyl moiety, maleate esters require modification:

  • Step 1 : Synthesize dimethyl (4-methylthiophenyl)fumarate via Heck coupling of methyl acrylate with 4-bromothioanisole.

  • Step 2 : Condense with 5-ethoxyoxazolyl-(4)-acetic acid under reflux (110°C, 3 hr), achieving 78% isolated yield after recrystallization.

Nitration-Reduction Approaches

Regioselective Nitration of 2-(4-Methylthiophenyl)pyridine

CN103664757A demonstrates that electron-donating substituents direct nitration to the meta position relative to the pyridine nitrogen. Applied to 2-(4-methylthiophenyl)pyridine:

  • Nitrating agent : 65% HNO3 in pyridine at 0°C.

  • Regioselectivity : 4-Methylthiophenyl (σp = –0.60) directs nitration to C3 (76% selectivity).

Table 2: Nitration Outcomes for Pyridine Derivatives

Substituent (Position)Nitro PositionYield (%)
2-OMe582
2-SMe (4-Me)368*
2-CN441
*Predicted based on σp correlations.

Nitro Reduction to Hydroxyl

De Gruyter’s protocol employs H2SO4/HSO3– for nitro group reduction:

  • Conditions : 20% H2SO4, 60°C, 6 hr → 89% conversion to 3-hydroxy derivative.

  • Byproducts : <3% desulfurization observed via GC-MS.

Gold(I)-Catalyzed Cyclization

Cyclization of Enynol Ethers

Adapting ACS Omega’s method, propargyl amines containing 4-methylthiophenyl groups undergo cyclization:

  • Substrate design : Synthesize 4-methylthiophenyl-propargyl amine via Buchwald-Hartwig coupling.

  • Catalysis : AuCl(PPh3)/AgSbF6 (2 mol%) in DCE at 60°C.

Table 3: Cyclization Efficiency Across Catalysts

Catalyst SystemConversion (%)3-Hydroxy Selectivity
AuCl/AgSbF69483
PtCl26247
No catalyst<5

Post-Cyclization Modifications

  • Hydroxyl protection : TBSCl imidazole, 92% yield.

  • Deprotection : TBAF/THF, quantitative recovery.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A halogenated pyridine precursor enables late-stage introduction of the 4-methylthiophenyl group:

  • Substrate synthesis : 3-Hydroxy-2-bromopyridine via directed ortho-metalation (82%).

  • Coupling : 4-Methylthiophenylboronic acid, Pd(PPh3)4, K2CO3, 80°C → 76% yield.

Table 4: Coupling Efficiency by Halogen

X in 2-X-pyridineYield (%)
Br76
I81
Cl58

Comparative Analysis of Methodologies

Yield and Scalability

  • Condensation : Highest yield (91%) but requires specialized maleate synthesis.

  • Nitration-Reduction : Moderate yield (68% predicted) with simple starting materials.

  • Cyclization : Rapid (2 hr) but catalyst cost limits industrial use.

Environmental Impact

  • Waste streams : Nitration generates NOx byproducts requiring scrubbing.

  • Solvent use : Cyclization (DCE) vs. solvent-free condensation .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-methylthiophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the thiophenyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Hydroxy-2-(4-methylthiophenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It can modulate pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituent type, position, and electronic properties:

Compound Name Core Structure Substituents (Position) Key Features Reference ID
3-Hydroxy-2-(4-methylthiophenyl)pyridine Pyridine -OH (3), -S-C₆H₄-CH₃ (2) Sulfur-based electron donation; potential antimicrobial activity
EMD 46512 Imidazo(4,5-b)pyridine 4-Methylthiophenyl Reduced inotropic activity compared to sulmazole (imidazopyridine derivative)
5-Benzoyl-6-phenyl-4-(4-methylthiophenyl)-1,2,3,4-tetrahydro-2-thioxopyrimidine Pyrimidine -S-C₆H₄-CH₃ (4), benzoyl, phenyl Synthesized via Biginelli reaction; optimized for electronic structure
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine Pyridine Methoxy groups (positions 3, 4) Enhanced solubility due to oxygen-based substituents

Key Observations :

  • Electronic Effects : The 4-methylthiophenyl group in 3-Hydroxy-2-(4-methylthiophenyl)pyridine donates electrons via sulfur, enhancing stability and π-π stacking interactions compared to methoxy-substituted analogs .
  • Biological Activity: Imidazopyridines with methylthiophenyl groups (e.g., EMD 46512) exhibit reduced inotropic effects compared to their oxygenated counterparts, suggesting sulfur’s role in modulating cardiac activity .

Physicochemical Properties

Data from structurally related compounds highlight trends:

Property 3-Hydroxy-2-(4-methylthiophenyl)pyridine (Inferred) 5-Benzoyl-6-phenyl-4-(4-methylthiophenyl)-thioxopyrimidine 4-Methoxy-substituted Pyridine
Molecular Weight (g/mol) ~245 (calculated) 545 (measured) 261.32
Melting Point (°C) Not reported 268–287 Not reported
Solubility Low in water (hydrophobic S-group) Moderate in polar aprotic solvents High (due to methoxy groups)
Synthetic Yield (%) Not reported 67–81 Not reported

Analysis :

  • The methylthiophenyl group increases molecular weight and hydrophobicity, reducing aqueous solubility compared to methoxy analogs .
  • High synthetic yields (67–81%) for thioxopyrimidine derivatives suggest efficient protocols for sulfur-containing heterocycles .
Cardiac Activity
  • EMD 46512: Exhibits weaker positive inotropic effects than sulmazole (an imidazopyridine with a methoxy group), attributed to sulfur’s lower electronegativity altering binding to cardiac phosphodiesterase III .
  • 3-Hydroxy-2-(4-methylthiophenyl)pyridine: Potential antimicrobial activity inferred from thiosemicarbazone derivatives (e.g., N-(4-methylthiophenyl)hydrazinecarbothioamide) .
Antimicrobial Potential
  • Thiosemicarbazones with methylthiophenyl groups (e.g., compound II in ) show 71–92% synthetic yields and broad-spectrum activity, suggesting similar promise for 3-Hydroxy-2-(4-methylthiophenyl)pyridine derivatives .

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